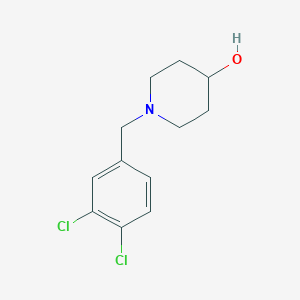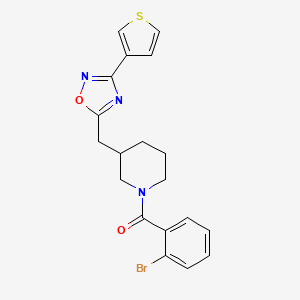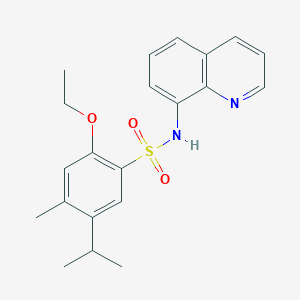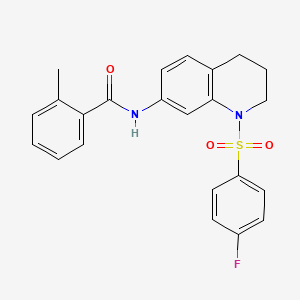![molecular formula C17H15ClN2O3S2 B2448916 N-(5-chloro-4-méthylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895455-17-1](/img/structure/B2448916.png)
N-(5-chloro-4-méthylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The yield of the title compound was reported to be 58% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data . For example, the 1H NMR (DMSO-d6, 500 MHz) data shows δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Physical And Chemical Properties Analysis
This compound is a solid substance . The compound’s molecular weight is 297.85 . The InChI Code is 1S/C14H20ClN3S/c1-4-18 (5-2)9-8-16-14-17-13-10 (3)11 (15)6-7-12 (13)19-14/h6-7H,4-5,8-9H2,1-3H3, (H,16,17) .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris le composé en question, ont été trouvés pour présenter des propriétés antioxydantes . Les antioxydants sont cruciaux dans la neutralisation des radicaux libres nocifs dans le corps, ce qui peut prévenir divers problèmes de santé tels que le vieillissement, le cancer et les maladies cardiaques.
Activité analgésique
Les composés du thiazole ont été rapportés pour posséder des propriétés analgésiques (soulagement de la douleur) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments analgésiques.
Activité anti-inflammatoire
Les dérivés du thiazole ont montré des activités anti-inflammatoires . Ils pourraient être utilisés dans le traitement des maladies caractérisées par une inflammation, telles que l'arthrite et l'asthme.
Activité antimicrobienne
Les composés du thiazole ont démontré des propriétés antimicrobiennes . Ils pourraient être utilisés dans le développement de nouveaux agents antimicrobiens pour lutter contre diverses infections bactériennes et fongiques.
Activité antivirale
Les dérivés du thiazole ont été trouvés pour posséder des propriétés antivirales . Cela suggère leur utilisation potentielle dans le traitement des infections virales.
Activité diurétique
Les composés du thiazole ont montré des activités diurétiques . Les diurétiques aident le corps à se débarrasser de l'excès d'eau et de sel, et ils sont souvent utilisés pour traiter l'hypertension artérielle et d'autres affections cardiaques.
Activité anticonvulsivante
Les dérivés du thiazole ont démontré des propriétés anticonvulsivantes . Ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement de l'épilepsie et d'autres troubles convulsifs.
Activité neuroprotectrice
Les composés du thiazole ont été trouvés pour posséder des propriétés neuroprotectrices . Cela suggère leur utilisation potentielle dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.
Orientations Futures
The future directions for this compound could involve further investigation into its antibacterial properties, especially in conjunction with cell-penetrating peptides . Additionally, the compound could be explored for other potential therapeutic applications based on its chemical structure and properties.
Mécanisme D'action
Target of Action
The primary target of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound exhibits inhibitory activity against COX enzymes . It has been found to show fair COX-2 inhibitory activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
By inhibiting COX enzymes, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
The inhibition of COX enzymes by N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis .
Action Environment
The action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-10-3-5-12(6-4-10)25(22,23)9-15(21)19-17-20-16-11(2)13(18)7-8-14(16)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVJDRWBXBHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)
![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)
![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)




![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)